1-(5-bromo-6-chloro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(5-Bromo-6-chloroindolin-1-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . The presence of bromine and chlorine atoms in the indole ring enhances the compound’s reactivity and potential for various chemical transformations .
Preparation Methods
The synthesis of 1-(5-bromo-6-chloroindolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-6-chloroindole.
Acylation Reaction: The indole derivative undergoes an acylation reaction with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(5-Bromo-6-chloroindolin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding indole-2,3-diones or reduced to yield indoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-6-chloroindolin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is employed in studies investigating the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-6-chloroindolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The presence of halogen atoms in the indole ring enhances its binding affinity to these targets, resulting in potent biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(5-Bromo-6-chloroindolin-1-yl)ethanone can be compared with other indole derivatives such as:
1-(5-Bromo-6-fluoroindolin-1-yl)ethanone: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and biological activity.
1-(5-Chloro-6-methylindolin-1-yl)ethanone: Contains a methyl group instead of bromine, affecting its chemical properties and applications.
The uniqueness of 1-(5-bromo-6-chloroindolin-1-yl)ethanone lies in its specific halogen substitution pattern, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(5-bromo-6-chloro-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKUZPGIAKFYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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